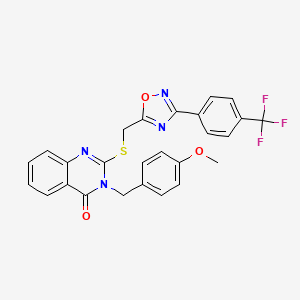

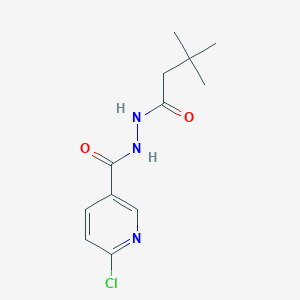

4-氟-N-(1-异丙基-3-甲基-1H-吡唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide”, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This method involves a radical approach and is paired with a Matteson–CH2–homologation .科学研究应用

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .

Kinase Inhibition

The compound’s potential as a kinase inhibitor is noteworthy:

- BLU-667 , a kinase inhibitor, selectively targets RET (rearranged during transfection) with high specificity. It has been evaluated for its efficacy against RET-mutated cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer .

Antifungal Activity

While not directly related to the compound, studies on imidazole-containing derivatives have explored antifungal potential. These compounds were evaluated against various fungal pathogens, including Valsa mali, Sclerotinia sclerotiorum, and Botrytis cinerea .

Catalytic Applications

Indole derivatives have been employed in catalytic processes:

- Protodeboronation of pinacol boronic esters, a synthetic method, has been used in the formal total synthesis of various compounds, including indolizidine 209B .

Hormone Analogues

Indole derivatives can serve as hormone analogues:

- Indole-3-acetic acid , a plant hormone produced from tryptophan degradation, plays a crucial role in plant growth and development .

Potential Drug Development

Given the diverse biological activities associated with indole derivatives, including the compound , there is immense potential for exploring novel therapeutic possibilities. Researchers continue to investigate its pharmacological applications .

作用机制

Mode of Action

It’s worth noting that many benzamide derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.

Biochemical Pathways

For instance, some benzamide derivatives are known to inhibit enzymes involved in cellular proliferation and apoptosis .

Pharmacokinetics

The presence of the benzamide moiety could potentially enhance its absorption and distribution due to the lipophilic nature of this group . The metabolism and excretion of this compound would likely depend on its specific interactions with metabolic enzymes and transporters.

Result of Action

Based on the known effects of similar compounds, it could potentially alter cellular processes such as signal transduction, gene expression, and cell cycle progression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the stability of the compound could be affected by pH due to the presence of ionizable groups. Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets .

属性

IUPAC Name |

4-fluoro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O/c1-9(2)18-13(8-10(3)17-18)16-14(19)11-4-6-12(15)7-5-11/h4-9H,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYQYJLKQVJFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)

![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)

![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886796.png)

![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)

![5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2886798.png)